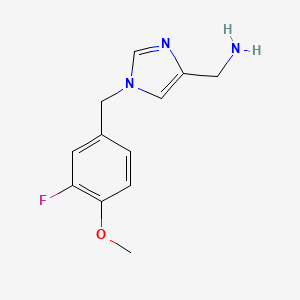![molecular formula C12H14N2O B1470259 (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine CAS No. 1521591-87-6](/img/structure/B1470259.png)
(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” are not available, benzoxazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a cyclobutyl group through a methanamine linker.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 202.25 g/mol. Further physical and chemical properties are not available in the current data.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Benzoxazolderivate wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Sie haben sich gegen eine Reihe von Bakterien als wirksam erwiesen, darunter grampositive und gramnegative Stämme. Beispielsweise haben bestimmte Benzoxazolverbindungen vergleichbare minimale Hemmkonzentrationen (MHK) wie Ofloxacin, einem Standard-Antibiotikum . Dies deutet darauf hin, dass „(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine“ auf seine antibakteriellen Eigenschaften untersucht werden könnte, was möglicherweise zur Entwicklung neuer Antibiotika führt.
Antifungale Anwendungen
Diese Verbindungen zeigen auch antifungale Eigenschaften. Untersuchungen zeigen, dass bestimmte Benzoxazolderivate eine starke Aktivität gegen Pilzstämme wie Candida albicans und Aspergillus niger aufweisen. Das Vorhandensein elektronenziehender Gruppen im Benzoxazolringsystem wurde mit einer verbesserten antifungal Wirksamkeit in Verbindung gebracht . Dies impliziert, dass die betreffende Verbindung wertvoll für die Behandlung und Vorbeugung von Pilzinfektionen sein könnte.
Antikrebs-Potenzial
Benzoxazolderivate wurden als vielversprechende Kandidaten für die Krebstherapie identifiziert. Sie wurden gegen verschiedene Krebszelllinien getestet, darunter das menschliche kolorektale Karzinom (HCT116), und einige haben IC50-Werte gezeigt, die mit 5-Fluorouracil, einem häufig verwendeten Chemotherapeutikum, konkurrieren . Dies deutet darauf hin, dass „this compound“ Anwendungen in der Krebsforschung haben könnte, insbesondere bei der Entwicklung neuer Krebsmedikamente.
Synthese von heterocyclischen Verbindungen
Der Benzoxazolrest ist ein Schlüsselzwischenprodukt bei der Synthese einer Vielzahl von heterocyclischen Verbindungen. Er wurde zur Entwicklung neuer synthetischer Wege zu substituierten Imidazolen verwendet, die aufgrund ihrer biologischen Aktivitäten in der pharmazeutischen Chemie wertvoll sind . Die betreffende Verbindung könnte als Vorläufer bei der Synthese verschiedener Heterocyclen dienen und damit die den organischen Chemikern zur Verfügung stehenden Werkzeuge erweitern.
In-silico-Studien
Benzoxazolderivate werden häufig In-silico-Studien unterzogen, um ihre biologischen Aktivitäten vorherzusagen und ihre Strukturen für eine bessere Wirksamkeit zu optimieren. Rechenstudien können Einblicke in die Interaktion dieser Verbindungen mit biologischen Zielmolekülen liefern und so die Entwicklung potenterer Medikamente unterstützen . „this compound“ könnte ein Kandidat für solche rechnergestützten Analysen sein und zur Entdeckung neuer Therapeutika beitragen.
Anwendungen in der Materialwissenschaft
Neben ihren biologischen Anwendungen wurden Benzoxazolderivate in der Materialwissenschaft eingesetzt. Sie werden als Vorläufer für funktionelle Materialien verwendet, die in der Elektronik und Spintronik eingesetzt werden. Ihre einzigartigen chemischen Eigenschaften machen sie für die Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen Eigenschaften geeignet .
Zukünftige Richtungen
The future directions for the study of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry. Benzoxazole derivatives have shown promise in various areas, including as antimicrobial and anticancer agents .
Wirkmechanismus
Target of Action
Benzoxazole derivatives, a class of compounds to which (1-(benzo[d]oxazol-2-yl)cyclobutyl)methanamine belongs, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including various enzymes and receptors involved in critical biological processes.
Mode of Action
It is known that benzoxazole derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with benzoxazole derivatives, it is likely that this compound may influence several biochemical pathways .
Result of Action
Benzoxazole derivatives have been associated with a variety of biological effects, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting the enzyme’s catalytic efficiency.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of the interaction . These binding interactions can lead to changes in enzyme activity, which in turn affect metabolic pathways and gene expression. The compound’s ability to modulate gene expression is particularly important, as it can lead to long-term changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing toxicity . At high doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential toxicity, as certain tissues may be more susceptible to its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The localization of the compound is critical for its activity, as it needs to be in the right place at the right time to interact with its target biomolecules.
Eigenschaften
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-12(6-3-7-12)11-14-9-4-1-2-5-10(9)15-11/h1-2,4-5H,3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZANVKSVBUQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


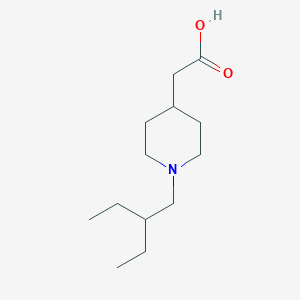
![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
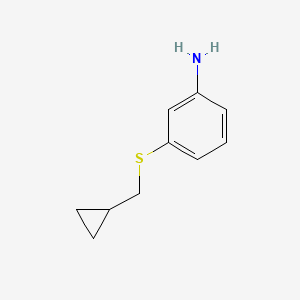
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)
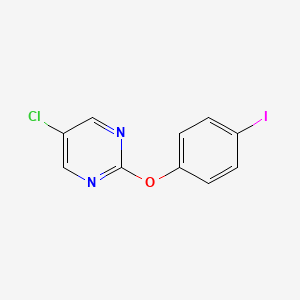

![2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470187.png)
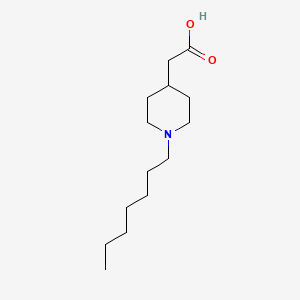

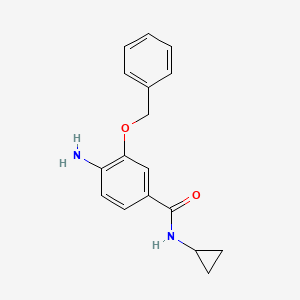
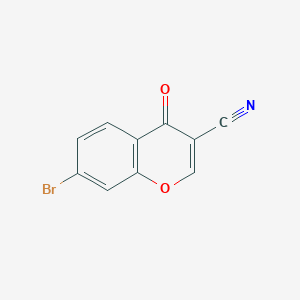
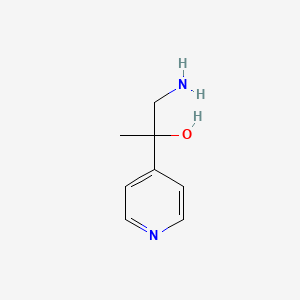
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)
